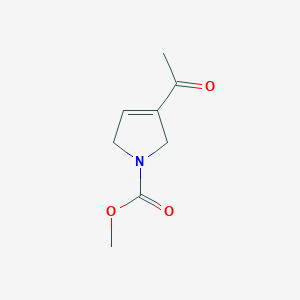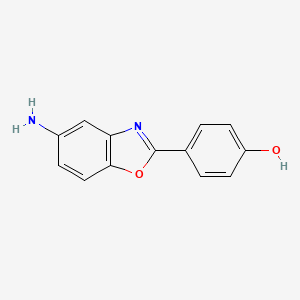
1H-Pyrrole-1-carboxylic acid, 3-acetyl-2,5-dihydro-, methyl ester (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-1-carboxylic acid, 3-acetyl-2,5-dihydro-, methyl ester (9CI) is a heterocyclic organic compound It is a derivative of pyrrole, a five-membered aromatic ring with one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-1-carboxylic acid, 3-acetyl-2,5-dihydro-, methyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivative in good to excellent yields.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 1H-Pyrrole-1-carboxylic acid, 3-acetyl-2,5-dihydro-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.
科学研究应用
1H-Pyrrole-1-carboxylic acid, 3-acetyl-2,5-dihydro-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1H-Pyrrole-1-carboxylic acid, 3-acetyl-2,5-dihydro-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
相似化合物的比较
- 2,5-Dihydro-1-(phenylmethyl)-1H-pyrrole-3-carboxylic acid methyl ester
- 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester
Comparison: 1H-Pyrrole-1-carboxylic acid, 3-acetyl-2,5-dihydro-, methyl ester is unique due to its specific functional groups and structural configuration. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
属性
分子式 |
C8H11NO3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC 名称 |
methyl 3-acetyl-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C8H11NO3/c1-6(10)7-3-4-9(5-7)8(11)12-2/h3H,4-5H2,1-2H3 |
InChI 键 |
HMKRZKBFOWXCEM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CCN(C1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acenaphtho[5,4-d][1,3]thiazole](/img/structure/B13816480.png)
![Ethyl 3-{[1-(3-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate](/img/structure/B13816482.png)


![2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B13816499.png)


![Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]-](/img/structure/B13816537.png)





![disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B13816575.png)
